molecular formula C13H17FN2O5S B2353996 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine CAS No. 2418597-15-4

3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine

Cat. No.: B2353996
CAS No.: 2418597-15-4
M. Wt: 332.35
InChI Key: HKKANGOXVCPDMF-BXKDBHETSA-N
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Description

3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine is a complex organic compound that features a fluorosulfonyloxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine typically involves multiple steps, starting from readily available starting materialsThis method is efficient and allows for the incorporation of the fluorosulfonyloxy group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorosulfonyloxy group.

Scientific Research Applications

3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Fluorides: Compounds with similar sulfonyl fluoride groups, such as trifluoromethanesulfonyl fluoride, share some reactivity patterns.

    Pyridine Derivatives: Other pyridine-based compounds with different substituents can exhibit similar chemical behavior.

Uniqueness

The presence of the fluorosulfonyloxy group, in particular, sets it apart from other pyridine derivatives .

Properties

IUPAC Name

3-fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O5S/c1-9-12(20-2)4-3-5-16(9)13(17)10-6-11(8-15-7-10)21-22(14,18)19/h6-9,12H,3-5H2,1-2H3/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKANGOXVCPDMF-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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